![molecular formula C19H24N6O6S B11009228 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}acetamide](/img/structure/B11009228.png)
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
系統名2-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N-{4-[(3-メトキシプロピル)スルファモイル]フェニル}アセトアミド で知られるこの化合物は、アセトヒドラジド類に属します。 分子式はC₁₇H₁₅F₃N₆O₃ です。 広く研究されているわけではありませんが、その特性と用途について探ってみましょう。
2. 製法
合成経路:: この化合物の合成経路は、十分に文書化されていません。 適切な出発物質を伴う縮合反応によって合成することができます。 このような方法の1つには、適切に置換されたヒドラジン誘導体を、プリン系アルデヒドまたはケトンと反応させる方法があります。
工業生産:: 残念ながら、この化合物は希少で商業的な関心が限られているため、大規模な工業生産方法に関する情報はほとんどありません。
3. 化学反応解析
反応性::酸化: この化合物は酸化反応を起こす可能性があり、様々な酸化状態の生成につながる可能性があります。
置換: プリン環の異なる位置での置換反応が起こり得ます。
還元: カルボニル基の還元により、対応するアルコールが生成される可能性があります。
ヒドラジン誘導体: 縮合反応に使用されます。
アルデヒド/ケトン: 縮合過程における反応物質です。
還元剤: 還元反応に必要です。
主な生成物:: 主な生成物は、反応条件や関与する置換基によって異なります。
4. 科学研究への応用
化学::ビルディングブロック: 研究者は、この化合物をより複雑な分子のビルディングブロックとして使用できます。
医薬品化学: そのユニークな構造は、創薬の努力を刺激する可能性があります。
生物学的研究: 酵素、受容体、または核酸との相互作用を調べます。
抗がん剤の可能性: プリン骨格によるがん細胞への影響を探ります。
医薬品: 創薬における潜在的な用途があります。
材料科学: 材料合成に用途が見られる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps. The starting materials often include purine derivatives and sulfonamide precursors. The reaction conditions may involve:
Solvents: Common solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃), thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
正確な作用機序は不明です。 その構造的特徴は、プリン代謝またはシグナル伝達経路に関連する細胞標的との潜在的な相互作用を示唆しています。
6. 類似の化合物との比較
この化合物は比較的ユニークですが、類似の化合物を簡単に紹介します。
2-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N’-[(E)-(4-ヒドロキシ-3,5-ジメトキシフェニル)メチリデン]アセトヒドラジド: (CAS: 315218-26-9)
2-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N’-[(E)-1-フェニルエチリデン]アセトヒドラジド: (CAS: 499126-11-3)
この化合物の潜在能力を完全に理解するためには、さらなる研究が不可欠であることを忘れないでください。
類似化合物との比較
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile
- 2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
Uniqueness
The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide lies in its combination of a purine derivative with a sulfonamide group This structure imparts specific chemical and biological properties that are not found in other similar compounds
特性
分子式 |
C19H24N6O6S |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(3-methoxypropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H24N6O6S/c1-23-17-16(18(27)24(2)19(23)28)25(12-20-17)11-15(26)22-13-5-7-14(8-6-13)32(29,30)21-9-4-10-31-3/h5-8,12,21H,4,9-11H2,1-3H3,(H,22,26) |
InChIキー |
ADSZSGAONFLTAZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


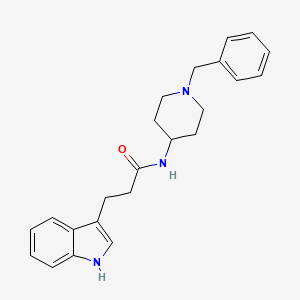
![2-(2,4-Dimethoxyphenyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11009159.png)
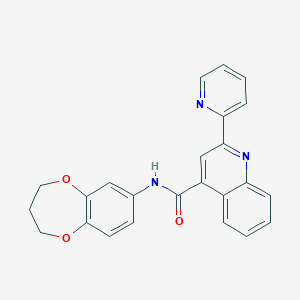
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11009178.png)
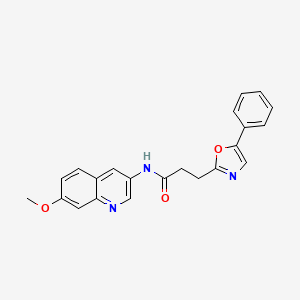

![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11009194.png)
![Di-tert-butyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate](/img/structure/B11009199.png)
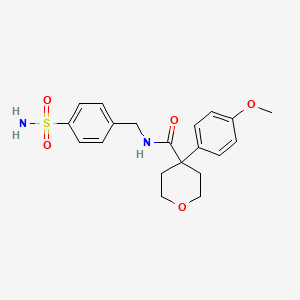
![N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-2-oxoacetamide](/img/structure/B11009237.png)
![N-[4-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009242.png)
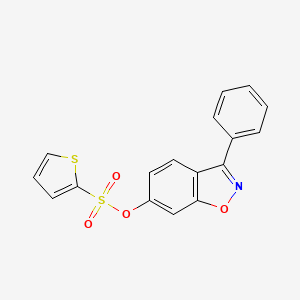
![2-(2-methoxyethyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11009252.png)
![9-(2-Methoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one](/img/structure/B11009258.png)
